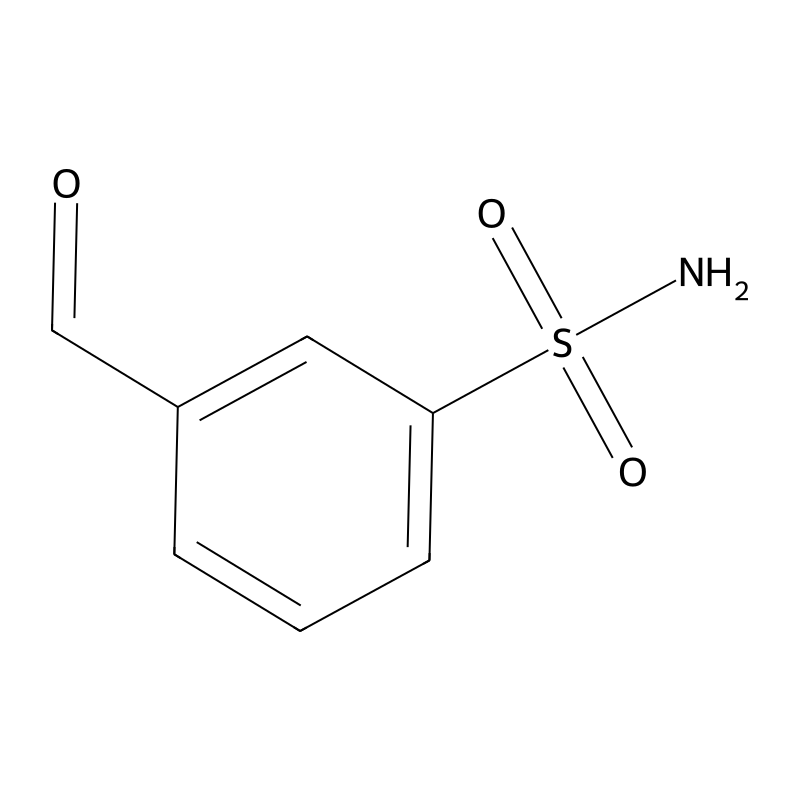

3-Formylbenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Pharmaceuticals

Field: Pharmaceuticals

Summary of the Application: 3-Formylbenzenesulfonamide is used in the synthesis of novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives possessing para-sulfonamides groups on the phenyl ring of the 2-phenylethenyl moiety . These compounds have been evaluated for their COX-2 inhibitory activity .

Methods of Application: The title compounds were synthesized stepwise. Anthranilic acid was reacted with acetic anhydride at reflux temperature for 1 hour to provide benzoxazinone. Treatment of benzoxazinone with corresponding anilines in glacial acetic acid under reflux conditions for 6-7 hours gave 2-methyl-3-phenyl-4(3H)-quinazolinones .

Results or Outcomes: The COX-2 inhibition screening assay revealed that 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide had a maximum COX-2 inhibition (47.1%), at a concentration of 20 μM .

Application in Chemistry

Field: Chemistry

Summary of the Application: 3-Formylbenzenesulfonamide is a chemical compound with the CAS Number: 1778-37-6. It is used in various chemical reactions .

Methods of Application: The specific methods of application or experimental procedures for 3-Formylbenzenesulfonamide in the field of chemistry can vary greatly depending on the specific reaction or process being carried out .

Results or Outcomes: The outcomes of using 3-Formylbenzenesulfonamide in chemical reactions can also vary greatly, but it is typically used to achieve specific chemical transformations .

- There is no current information available on the origin or significance of 3-Formylbenzenesulfonamide in scientific research.

Molecular Structure Analysis

- 3-Formylbenzenesulfonamide possesses a similar structure to 4-Formylbenzenesulfonamide, with a formyl group (CHO) attached to a benzene ring and a sulfonamide group (SO2NH2) also bonded to the benzene ring. However, the key difference lies in the position of the formyl group. In 3-Formylbenzenesulfonamide, it's attached to the third carbon of the benzene ring, while in 4-Formylbenzenesulfonamide, it's on the fourth carbon.

Chemical Reactions Analysis

- Due to the lack of specific research on 3-Formylbenzenesulfonamide, it's difficult to discuss its synthesis, decomposition, or other reactions. However, based on the structure similarity to 4-Formylbenzenesulfonamide, we can hypothesize possible reactions. Synthesis of 3-Formylbenzenesulfonamide might involve similar methods used for 4-Formylbenzenesulfonamide, such as formylation of 3-aminobenzenesulfonamide.

Physical And Chemical Properties Analysis

- No data is currently available on the specific physical and chemical properties of 3-Formylbenzenesulfonamide, such as melting point, boiling point, solubility, or stability.

- There is no information available regarding the mechanism of action of 3-Formylbenzenesulfonamide in any biological systems.

- Due to the lack of research, no data exists on the safety or hazards associated with 3-Formylbenzenesulfonamide. It's important to exercise caution when handling any unknown compound and refer to general safety protocols for handling aromatic sulfonamides.

Future Research Directions

- Given the scarcity of information on 3-Formylbenzenesulfonamide, further research is needed to explore its potential properties and applications. This could involve:

- Synthesis and characterization of the compound.

- Investigation of its physical and chemical properties.

- Exploration of potential biological activities or applications in medicinal chemistry.

The compound's reactivity is primarily driven by its functional groups:

- The formyl group can participate in aldol condensations, reductions, and oxidations.

- The sulfonamide group can undergo nucleophilic substitutions and act as a hydrogen bond donor or acceptor .

For example, the formyl group can be reduced to form an alcohol or oxidized to form a carboxylic acid. The sulfonamide group can react with amines to form sulfonyl ureas or with alcohols to form sulfonyl esters .

While specific biological activities of 3-Formylbenzenesulfonamide are not extensively documented in the provided search results, sulfonamide compounds, in general, are known for their diverse biological activities:

- Antibacterial properties: Many sulfonamides act as antibiotics by inhibiting bacterial growth .

- Enzyme inhibition: Sulfonamides can inhibit various enzymes, including carbonic anhydrases .

The synthesis of 3-Formylbenzenesulfonamide typically involves a multi-step process:

- Sulfonation of benzene to form benzenesulfonic acid.

- Conversion of benzenesulfonic acid to benzenesulfonyl chloride.

- Reaction of benzenesulfonyl chloride with ammonia to form benzenesulfonamide.

- Formylation at the 3-position using methods such as the Vilsmeier-Haack reaction .

The compound's ability to form hydrogen bonds through its sulfonamide group and engage in various reactions through its formyl group makes it interesting for interaction studies. These properties can be exploited in crystal engineering and the design of supramolecular structures .

Similar Compounds

Several compounds share structural similarities with 3-Formylbenzenesulfonamide:

- Sulfanilamide: A structurally related compound with the sulfonamide group at the 4-position instead of the 1-position .

- Benzenesulfonic acid: The parent compound without the formyl and amine groups .

- 4-Formylbenzenesulfonamide: An isomer with the formyl group at the 4-position.

- Benzenesulfonamide: The compound without the formyl group .

3-Formylbenzenesulfonamide is unique due to the specific positioning of its functional groups, which can lead to distinct reactivity patterns and applications compared to its structural analogs.